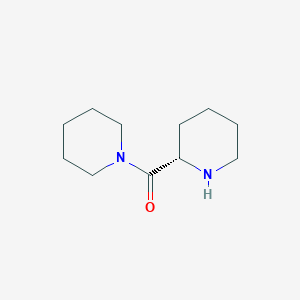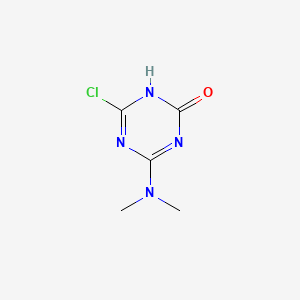
Gly-Prop-nitroanilidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Prop-nitroanilidehydrochloride involves the reaction of glycine and proline with p-nitroaniline under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often shipped in wet ice and stored at −20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Prop-nitroanilidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is Gly-Prop-anilinehydrochloride.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the nitro group.
Wissenschaftliche Forschungsanwendungen
Gly-Prop-nitroanilidehydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme assays to study the activity of dipeptidyl peptidase-IV (DPP-IV).
Biology: Used in biochemical assays to understand enzyme kinetics and inhibition.
Medicine: Research on DPP-IV inhibitors for the treatment of diabetes.
Industry: Employed in the development of diagnostic kits and pharmaceutical formulations.
Wirkmechanismus
The compound acts as a substrate for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. When Gly-Prop-nitroanilidehydrochloride is cleaved by DPP-IV, it releases p-nitroaniline, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and its inhibition by various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Pro p-nitroanilide: Similar in structure but without the hydrochloride group.
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt: Another substrate for protease assays.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in protease substrate studies.
Uniqueness
Gly-Prop-nitroanilidehydrochloride is unique due to its high purity and specific application in DPP-IV enzyme assays. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous biochemical assays .
Eigenschaften
Molekularformel |
C14H17N3O4 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
InChI-Schlüssel |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
Isomerische SMILES |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
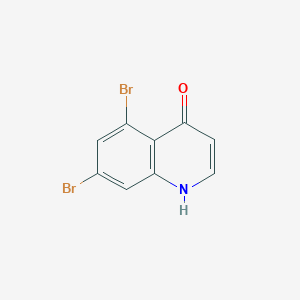
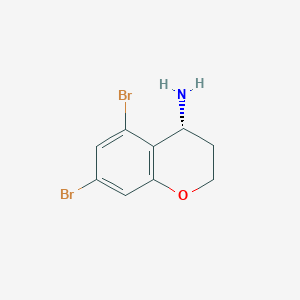

![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)

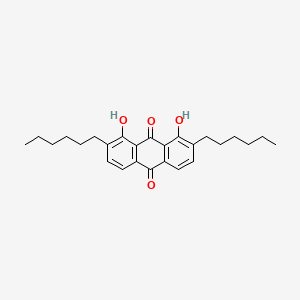
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
